molecular formula C21H23N5OS B2613938 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 1787918-19-7

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2613938
CAS No.: 1787918-19-7
M. Wt: 393.51
InChI Key: UEFCRJGQAGMWPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carboxamide group. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine. The aromatic rings in the molecule might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound might also exhibit fluorescence or absorb light at a specific wavelength due to the presence of the conjugated system of double bonds .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds derived from various chemical structures for their potential use in medicinal applications. For example, Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiparkinsonian Activities

Compounds synthesized from pyridine derivatives have shown promising analgesic and antiparkinsonian activities, comparable to existing drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008). Additionally, novel thiopyrimidine and thiazolopyrimidine derivatives have been synthesized, showcasing antimicrobial activities, indicating their potential in combating microbial infections (Hawas, Al-Omar, Amr, & Hammam, 2012).

Antihypertensive α-Blocking Agents

Research into thiosemicarbazides, triazoles, and Schiff bases has revealed compounds with antihypertensive α-blocking activity, showcasing the potential of heterocyclic compounds in addressing hypertension issues (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, displaying promising activity against tuberculosis with low cytotoxicity, highlighting their potential as new antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Structural Studies

The synthesis and crystal structure studies of bioactive heterocycles, such as the one derived from the anti-HIV drug Nevirapine, provide foundational knowledge for the structural characterization and biological study of new molecules, aiding in the development of novel therapeutics (Thimmegowda et al., 2009).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve modifying the structure of the compound to enhance its properties or reduce any potential toxicity .

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-3-2-4-17-19(13)24-21(28-17)25-20(27)15-7-9-26(10-8-15)18-11-16(14-5-6-14)22-12-23-18/h2-4,11-12,14-15H,5-10H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCRJGQAGMWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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